Urea, (2,6-difluorobenzyl)-
Overview
Description
Ramipril Diketopiperazine is a degradation product of Ramipril, an angiotensin-converting enzyme inhibitor used primarily for the treatment of hypertension and congestive heart failure . This compound is formed through the intramolecular cyclization of Ramipril under certain conditions, resulting in a diketopiperazine structure . Diketopiperazines are a class of compounds known for their stable six-membered ring structure, which imparts significant biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Ramipril Diketopiperazine involves the cyclization of Ramipril. This process can occur under dry air conditions, leading to the formation of the diketopiperazine derivative . The reaction typically involves the use of high-performance liquid chromatography to monitor the formation of the degradation product .
Industrial Production Methods: Industrial production of Ramipril involves the synthesis of key intermediates, such as N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine and 2-azabicyclo-octane-3-carboxylic acid . These intermediates undergo condensation reactions, followed by catalytic hydrogenation and purification processes to yield Ramipril . The formation of Ramipril Diketopiperazine as a degradation product is typically minimized through controlled storage conditions and the use of stabilizing agents .
Chemical Reactions Analysis
Types of Reactions: Ramipril Diketopiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the diketopiperazine structure back to its precursor forms.
Substitution: Substitution reactions can introduce different functional groups into the diketopiperazine ring, altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can regenerate the original Ramipril structure.
Scientific Research Applications
Ramipril Diketopiperazine has several scientific research applications, including:
Chemistry: The compound is used as a model system for studying the stability and reactivity of diketopiperazines.
Biology: It serves as a tool for investigating the biological activity of cyclic peptides and their interactions with biological targets.
Medicine: Research on Ramipril Diketopiperazine helps in understanding the degradation pathways of Ramipril and its potential impact on drug efficacy and safety.
Industry: The compound is studied for its potential use in the development of new pharmaceuticals and as a reference standard in quality control processes
Mechanism of Action
The mechanism of action of Ramipril Diketopiperazine involves its interaction with biological targets, similar to other diketopiperazines. The compound can inhibit specific enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific structure and functional groups present in the diketopiperazine ring .
Comparison with Similar Compounds
- Benazepril Diketopiperazine
- Fosinopril Diketopiperazine
- Quinapril Diketopiperazine
Comparison: Ramipril Diketopiperazine is unique due to its specific structure and formation pathway. While other diketopiperazines share a similar six-membered ring structure, the substituents and functional groups attached to the ring can vary significantly, leading to differences in biological activity and stability .
Properties
IUPAC Name |
(2,6-difluorophenyl)methylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O/c9-6-2-1-3-7(10)5(6)4-12-8(11)13/h1-3H,4H2,(H3,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGQUIHBNMXOQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170321 | |
Record name | Urea, (2,6-difluorobenzyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17751-24-5 | |
Record name | Urea, (2,6-difluorobenzyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017751245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, (2,6-difluorobenzyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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